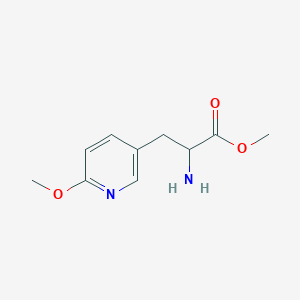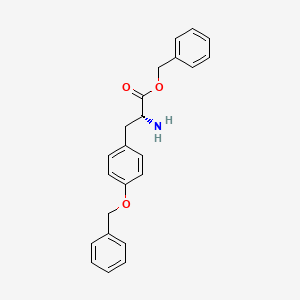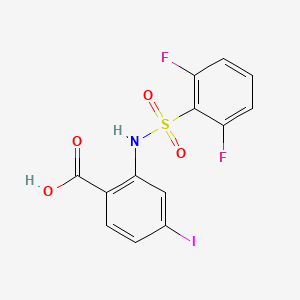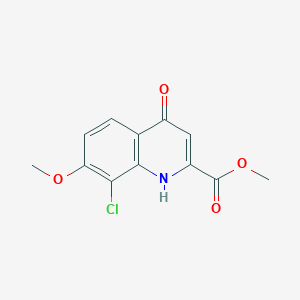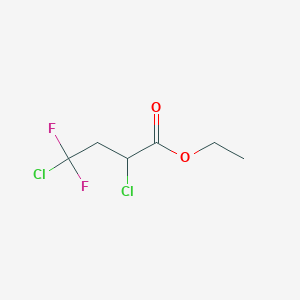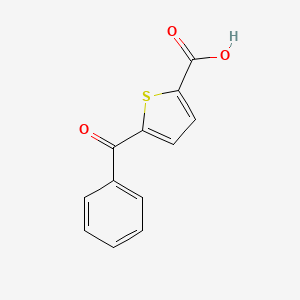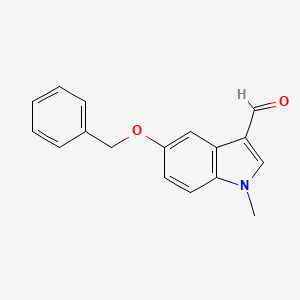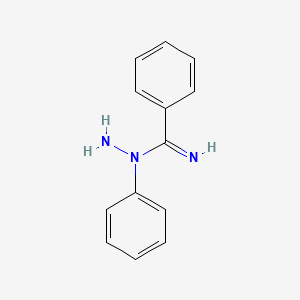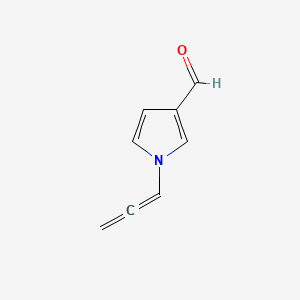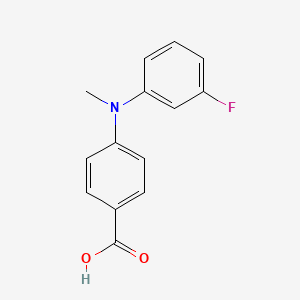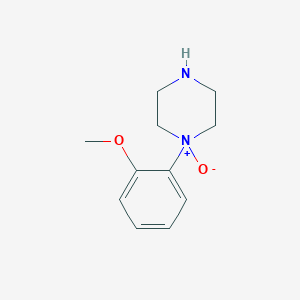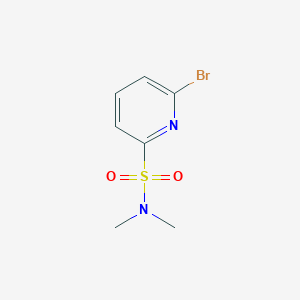
6-bromo-N,N-dimethylpyridine-2-sulfonamide
Übersicht
Beschreibung
“6-bromo-N,N-dimethylpyridine-2-sulfonamide” is a chemical compound with the empirical formula C7H9BrN2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “6-bromo-N,N-dimethylpyridine-2-sulfonamide” is 201.06 . The SMILES string representation of its structure isCN(C)c1cccc(Br)n1 . Physical And Chemical Properties Analysis
“6-bromo-N,N-dimethylpyridine-2-sulfonamide” is a solid substance . It has a molecular weight of 201.06 . The compound does not have a defined flash point .Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, which means it can be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion, it’s advised to rinse the mouth and seek medical help immediately .
Eigenschaften
CAS-Nummer |
869640-47-1 |
|---|---|
Produktname |
6-bromo-N,N-dimethylpyridine-2-sulfonamide |
Molekularformel |
C7H9BrN2O2S |
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
6-bromo-N,N-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
InChI-Schlüssel |
GNYGARMOTNFULB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=NC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine](/img/structure/B8492708.png)
